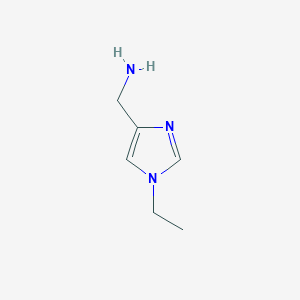
2-methoxy-3-(4-methylphenyl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methoxy-3-(4-methylphenyl)propanoic acid, also known as MMPPA, is an important organic acid used in a variety of scientific research applications. It is a non-aromatic carboxylic acid, and is widely used in the synthesis of organic compounds. This acid has a wide range of applications in the fields of medicine, biochemistry, and pharmacology, and is used in the synthesis of many pharmaceuticals. MMPPA has a number of unique characteristics which make it a valuable research tool.
科学研究应用
2-methoxy-3-(4-methylphenyl)propanoic acid has a wide range of applications in scientific research. It is used in the synthesis of organic compounds, and is often used as a starting material in the synthesis of pharmaceuticals. It is also used in the study of enzyme structure and function, as well as in the study of metabolic pathways. 2-methoxy-3-(4-methylphenyl)propanoic acid has also been used in the study of drug metabolism and drug delivery systems.
作用机制
2-methoxy-3-(4-methylphenyl)propanoic acid has several mechanisms of action, which depend on the application. In the synthesis of organic compounds, 2-methoxy-3-(4-methylphenyl)propanoic acid acts as an acid catalyst, which increases the rate of reaction. In enzyme studies, 2-methoxy-3-(4-methylphenyl)propanoic acid acts as an inhibitor, which prevents the enzyme from functioning. In metabolic studies, 2-methoxy-3-(4-methylphenyl)propanoic acid acts as a substrate, which is used to study the metabolic pathways of a particular compound.
Biochemical and Physiological Effects
2-methoxy-3-(4-methylphenyl)propanoic acid has several biochemical and physiological effects, which depend on the application. In the synthesis of organic compounds, 2-methoxy-3-(4-methylphenyl)propanoic acid acts as an acid catalyst, which increases the rate of reaction. In enzyme studies, 2-methoxy-3-(4-methylphenyl)propanoic acid acts as an inhibitor, which prevents the enzyme from functioning. In metabolic studies, 2-methoxy-3-(4-methylphenyl)propanoic acid acts as a substrate, which is used to study the metabolic pathways of a particular compound.
实验室实验的优点和局限性
2-methoxy-3-(4-methylphenyl)propanoic acid has several advantages and limitations for lab experiments. One advantage is that it is relatively inexpensive and can be synthesized in a laboratory setting. Another advantage is that it is highly efficient, and yields high concentrations of 2-methoxy-3-(4-methylphenyl)propanoic acid in a short amount of time. A limitation is that it is a non-aromatic carboxylic acid, which can be difficult to work with in certain laboratory experiments.
未来方向
2-methoxy-3-(4-methylphenyl)propanoic acid has a wide range of potential applications in the future. One potential application is in the development of new drugs and therapies. 2-methoxy-3-(4-methylphenyl)propanoic acid could be used to study the pharmacokinetics and pharmacodynamics of drugs, as well as their metabolic pathways. In addition, 2-methoxy-3-(4-methylphenyl)propanoic acid could be used in the development of new drug delivery systems, as well as in the synthesis of new organic compounds. Finally, 2-methoxy-3-(4-methylphenyl)propanoic acid could be used in the study of enzyme structure and function, as well as in the study of metabolic pathways.
合成方法
2-methoxy-3-(4-methylphenyl)propanoic acid is synthesized from the reaction of 4-methylphenol and formaldehyde in the presence of a strong acid catalyst. This reaction produces an intermediate product, 4-methylphenyl formate, which is then hydrolyzed to form 2-methoxy-3-(4-methylphenyl)propanoic acid. The reaction is highly efficient, and yields high concentrations of 2-methoxy-3-(4-methylphenyl)propanoic acid in a short amount of time. The reaction is also relatively inexpensive and can be carried out in a laboratory setting.
属性
IUPAC Name |
2-methoxy-3-(4-methylphenyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-8-3-5-9(6-4-8)7-10(14-2)11(12)13/h3-6,10H,7H2,1-2H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUCZEAJAUUDUNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-3-(4-methylphenyl)propanoic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[3-(trifluoromethyl)-1,2-oxazol-5-yl]ethan-1-amine](/img/structure/B6618853.png)

![[5-(2,3-dihydro-1H-inden-5-yl)-1,2-oxazol-3-yl]methanamine](/img/structure/B6618863.png)


![2-amino-[1,2,4]triazolo[1,5-a]pyridine-6-carbonitrile](/img/structure/B6618891.png)


![Acetamide, N-[(1R)-1-(1-naphthalenyl)ethyl]-](/img/structure/B6618936.png)
![1-Phenyl-4-(piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B6618941.png)
![bicyclo[1.1.1]pentan-1-ol](/img/structure/B6618947.png)
